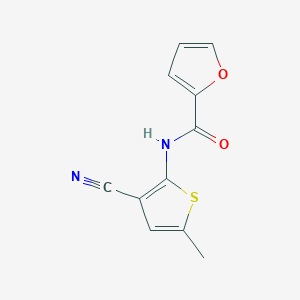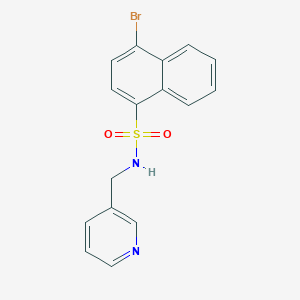
N-(3-cyano-5-methyl-2-thienyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyano-5-methyl-2-thienyl)-2-furamide, also known as CTAF, is a chemical compound that has been the subject of extensive scientific research due to its potential use in various fields. CTAF is a heterocyclic compound that contains both furan and thiophene rings, and it has been synthesized using a variety of methods.
作用機序
The mechanism of action of N-(3-cyano-5-methyl-2-thienyl)-2-furamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell growth and survival. N-(3-cyano-5-methyl-2-thienyl)-2-furamide has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, as well as the production of reactive oxygen species that can damage cells.
Biochemical and Physiological Effects:
In addition to its potential use in cancer treatment, N-(3-cyano-5-methyl-2-thienyl)-2-furamide has also been found to have other biochemical and physiological effects. Studies have shown that N-(3-cyano-5-methyl-2-thienyl)-2-furamide can inhibit the production of inflammatory cytokines, which are involved in various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. N-(3-cyano-5-methyl-2-thienyl)-2-furamide has also been found to have anti-angiogenic effects, meaning that it can inhibit the growth of blood vessels that supply tumors with nutrients.
実験室実験の利点と制限
One of the advantages of using N-(3-cyano-5-methyl-2-thienyl)-2-furamide in lab experiments is that it is relatively easy to synthesize and purify. However, one of the limitations of using N-(3-cyano-5-methyl-2-thienyl)-2-furamide is that it is not very soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
There are many potential future directions for research on N-(3-cyano-5-methyl-2-thienyl)-2-furamide. One area of interest is in the development of N-(3-cyano-5-methyl-2-thienyl)-2-furamide-based drugs for the treatment of cancer and other diseases. Another area of research is in the development of new synthesis methods for N-(3-cyano-5-methyl-2-thienyl)-2-furamide that could improve its yield and purity. Additionally, further research is needed to fully understand the mechanism of action of N-(3-cyano-5-methyl-2-thienyl)-2-furamide and its potential applications in various fields.
合成法
One of the most common methods for synthesizing N-(3-cyano-5-methyl-2-thienyl)-2-furamide is by reacting 3-cyano-5-methyl-2-thiophenecarboxylic acid with furfurylamine in the presence of a dehydrating agent such as thionyl chloride. This method results in the formation of N-(3-cyano-5-methyl-2-thienyl)-2-furamide with a yield of around 60%.
科学的研究の応用
N-(3-cyano-5-methyl-2-thienyl)-2-furamide has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N-(3-cyano-5-methyl-2-thienyl)-2-furamide has cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-(3-cyano-5-methyl-2-thienyl)-2-furamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
特性
製品名 |
N-(3-cyano-5-methyl-2-thienyl)-2-furamide |
|---|---|
分子式 |
C11H8N2O2S |
分子量 |
232.26 g/mol |
IUPAC名 |
N-(3-cyano-5-methylthiophen-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C11H8N2O2S/c1-7-5-8(6-12)11(16-7)13-10(14)9-3-2-4-15-9/h2-5H,1H3,(H,13,14) |
InChIキー |
MJZPNLAWAZFCER-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(S1)NC(=O)C2=CC=CO2)C#N |
正規SMILES |
CC1=CC(=C(S1)NC(=O)C2=CC=CO2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B259554.png)



![N-(2-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitrobenzamide](/img/structure/B259561.png)
![methyl (5E)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B259563.png)



![1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione](/img/structure/B259569.png)



![Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate](/img/structure/B259580.png)